methanone](/img/structure/B7461016.png)
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
科学研究应用
CPP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. CPP has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. CPP has also been studied for its potential use as an antidepressant, anxiolytic, and analgesic agent. CPP has been shown to have potential applications in the treatment of neuropathic pain, anxiety disorders, and depression.
作用机制
CPP modulates the activity of NMDA receptors by binding to the glycine site of the receptor. This binding enhances the activity of the receptor and increases the influx of calcium ions into the cell. This influx of calcium ions activates various intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory processes. CPP has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
CPP has been shown to have various biochemical and physiological effects. CPP has been shown to enhance the activity of NMDA receptors and increase the influx of calcium ions into the cell. This influx of calcium ions activates various intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory processes. CPP has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and dopamine, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
CPP has several advantages and limitations for laboratory experiments. CPP is a potent and selective modulator of NMDA receptors, which makes it a valuable tool for studying the role of NMDA receptors in various biological processes. However, CPP has a short half-life and is rapidly metabolized, which may limit its use in certain experiments. CPP also has potential toxicity concerns, which must be carefully considered when using it in laboratory experiments.
未来方向
There are several future directions for research on CPP. One direction is to study the potential therapeutic applications of CPP in various neurological and psychiatric disorders. Another direction is to develop more potent and selective modulators of NMDA receptors that have longer half-lives and fewer toxicity concerns. Additionally, further studies are needed to elucidate the exact mechanism of action of CPP and its effects on other neurotransmitter systems.
合成方法
The synthesis of CPP involves the reaction of 1-cyclopropylpiperazine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields CPP as a white crystalline solid with a melting point of 155-156°C. The synthesis of CPP has been extensively studied and optimized to obtain high yields and purity.
属性
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c16-14-9-13(17)4-3-12(14)10-18-5-7-19(8-6-18)15(20)11-1-2-11/h3-4,9,11H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIRLALDCLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



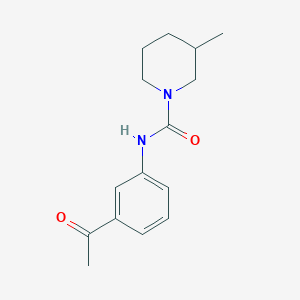
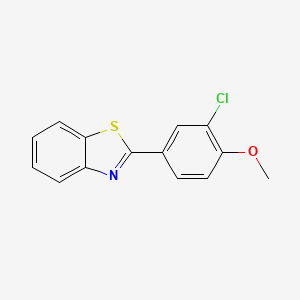
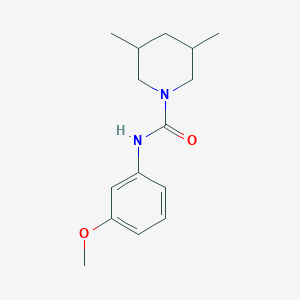
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

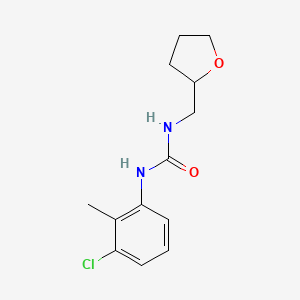
![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
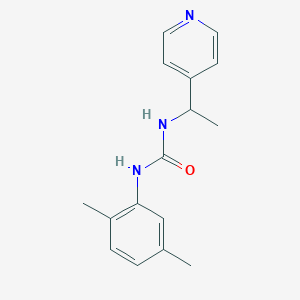
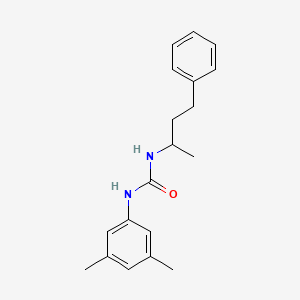
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)